2-(1,3-Benzothiazol-2-yl)aniline
Overview
Description
2-(1,3-Benzothiazol-2-yl)aniline is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Mechanism of Action
Target of Action
The primary target of 2-(1,3-Benzothiazol-2-yl)aniline is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .
Mode of Action
This compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthetic pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption can lead to cell death
Result of Action
The result of the action of this compound is the inhibition of mycobacterial growth due to the disruption of the cell wall . This could potentially make it an effective anti-tubercular compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)aniline can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aniline derivatives under acidic conditions. Another approach is the cyclization of o-aminothiophenols with aldehydes or ketones . The reaction conditions typically involve the use of catalysts such as palladium or copper, and solvents like ethanol or chloroform .
Industrial Production Methods
In industrial settings, the production of benzothiazole derivatives often involves multi-step processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions . These methods are optimized for high yield and purity, and may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)aniline has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,3-Benzothiazol-2-yl)aniline include:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-(4-Methylphenyl)benzothiazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of biological activities and chemical reactivity. Its ability to undergo a wide range of chemical reactions and its potent antimicrobial and anticancer properties make it a versatile and valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASYFFQTCWEKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349874 | |
Record name | 2-(1,3-benzothiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29483-73-6 | |
Record name | 2-(1,3-benzothiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-benzothiazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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